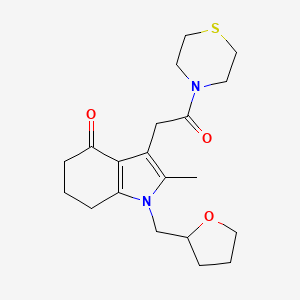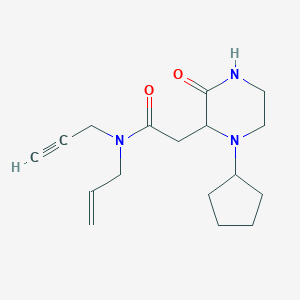
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-prop-2-enyl-N-prop-2-ynylacetamide
Vue d'ensemble
Description
2-(1-Cyclopentyl-3-oxopiperazin-2-yl)-N-prop-2-enyl-N-prop-2-ynylacetamide is a synthetic compound belonging to the class of piperazine derivatives. This compound is known for its unique structure, which includes a cyclopentyl group, a piperazine ring, and acetamide functionalities. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-prop-2-enyl-N-prop-2-ynylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.
Acylation: The acetamide functionality is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Alkylation: The prop-2-enyl and prop-2-ynyl groups are introduced through alkylation reactions using the corresponding alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening for reaction conditions, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Cyclopentyl-3-oxopiperazin-2-yl)-N-prop-2-enyl-N-prop-2-ynylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the acetamide functionality.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives or acetamides.
Applications De Recherche Scientifique
2-(1-Cyclopentyl-3-oxopiperazin-2-yl)-N-prop-2-enyl-N-prop-2-ynylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly gamma-aminobutyric acid (GABA) aminotransferase.
Medicine: Explored for its potential therapeutic effects in neurological disorders due to its interaction with GABA pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of gamma-aminobutyric acid (GABA) aminotransferase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, the compound increases the levels of GABA, leading to enhanced inhibitory neurotransmission. This mechanism is particularly relevant in the context of neurological disorders where GABAergic signaling is disrupted.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid: A related compound with similar structural features but lacking the prop-2-enyl and prop-2-ynyl groups.
N-Prop-2-enyl-N-prop-2-ynylacetamide: A simpler compound without the piperazine and cyclopentyl groups.
Uniqueness
2-(1-Cyclopentyl-3-oxopiperazin-2-yl)-N-prop-2-enyl-N-prop-2-ynylacetamide is unique due to its combination of structural features, which confer specific biological activities and potential applications. The presence of both prop-2-enyl and prop-2-ynyl groups, along with the piperazine and cyclopentyl moieties, distinguishes it from other similar compounds and contributes to its distinct mechanism of action and research applications.
Propriétés
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-prop-2-enyl-N-prop-2-ynylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-10-19(11-4-2)16(21)13-15-17(22)18-9-12-20(15)14-7-5-6-8-14/h1,4,14-15H,2,5-13H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAPIOWAXWAHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C(=O)CC1C(=O)NCCN1C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]carbonyl}-7-fluoro-2-methylquinoline](/img/structure/B3795545.png)

![2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine](/img/structure/B3795555.png)
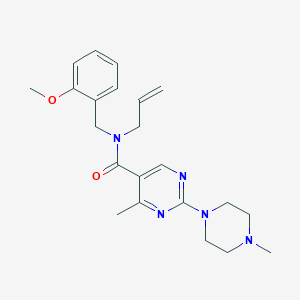
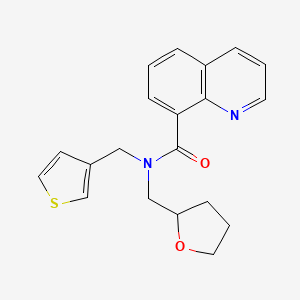
![N-[2-(1H-imidazol-4-yl)ethyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3795570.png)
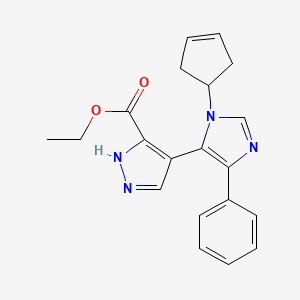
![(4R)-4-amino-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-methyl-L-prolinamide](/img/structure/B3795579.png)
![N-[3-(6-piperazin-1-ylpyridin-2-yl)phenyl]acetamide](/img/structure/B3795583.png)
![5-acetyl-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B3795593.png)
![3-[2-(isopropylthio)ethyl]-5-(4-piperidinyl)-5-(3-pyridinyl)-2,4-imidazolidinedione hydrochloride](/img/structure/B3795595.png)
![N-[(1-ethylimidazol-2-yl)methyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3795597.png)
![N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine](/img/structure/B3795600.png)
